molecular formula C10H4F17O4P-2 B13412892 Mono[2-(perfluorooctyl)ethyl] Phosphate

Mono[2-(perfluorooctyl)ethyl] Phosphate

Cat. No.: B13412892
M. Wt: 542.08 g/mol
InChI Key: MIABSAQIFYEDJP-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono[2-(perfluorooctyl)ethyl] phosphate typically involves the reaction of perfluorooctyl iodide with ethylene oxide, followed by phosphorylation. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetonitrile. The phosphorylation step is usually carried out using phosphorus oxychloride (POCl3) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Mono[2-(perfluorooctyl)ethyl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Mono[2-(perfluorooctyl)ethyl] phosphate involves its interaction with biological membranes and proteins. The compound’s perfluorinated tail allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It can also interact with proteins, altering their structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mono[2-(perfluorooctyl)ethyl] phosphate is unique due to its specific chain length and functional group, which confer distinct chemical and physical properties. Its ability to form stable emulsions and its resistance to degradation make it particularly valuable in industrial applications .

Properties

Molecular Formula

C10H4F17O4P-2

Molecular Weight

542.08 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate

InChI

InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)/p-2

InChI Key

MIABSAQIFYEDJP-UHFFFAOYSA-L

Canonical SMILES

C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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